

Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis. Its unique chemical structure, featuring both a reactive acyl chloride group and an α,β -unsaturated carbonyl system, makes it a valuable building block for a diverse range of molecules, including pharmaceutical intermediates, photosensitive polymers, and various fine chemicals. This technical guide provides an in-depth overview of the chemical properties and reactivity of **cinnamoyl chloride**, supplemented with detailed experimental protocols and logical workflow diagrams.

Core Chemical and Physical Properties

Cinnamoyl chloride is a white to yellowish crystalline solid with a pungent odor. It is soluble in various organic solvents like petroleum ether, carbon tetrachloride, and hot ethanol, but it decomposes in water.[1] The key physical and chemical properties of **cinnamoyl chloride** are summarized in the table below.



Property	Value	References
Molecular Formula	C ₉ H ₇ CIO	[1][2]
Molecular Weight	166.6 g/mol	[2][3]
Melting Point	35-37 °C	[1][2][3]
Boiling Point	256-258 °C	[1][2][3]
Density	1.167 g/cm³ (at 45/4 °C)	[1]
Refractive Index	1.614 (at 42.5 °C)	[1]
Solubility	Soluble in petroleum ether, carbon tetrachloride, hot ethanol; Insoluble in water (decomposes slowly)	[1]
Appearance	White or yellowish needle-like crystals	[1]

Reactivity and Reaction Mechanisms

The reactivity of **cinnamoyl chloride** is dominated by two key features: the electrophilic carbonyl carbon of the acyl chloride and the α,β -unsaturated system. This dual reactivity allows for a variety of chemical transformations.

Nucleophilic Acyl Substitution

The most characteristic reaction of **cinnamoyl chloride** is nucleophilic acyl substitution at the carbonyl carbon.[4] The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles. This reaction proceeds via a general addition-elimination mechanism.[4]

A diagram illustrating the general mechanism of nucleophilic acyl substitution is provided below.

Caption: General mechanism of nucleophilic acyl substitution of cinnamoyl chloride.

Reaction with Water (Hydrolysis): **Cinnamoyl chloride** reacts with water, slowly decomposing to form cinnamic acid and hydrochloric acid.[1][5]



Reaction with Alcohols (Alcoholysis): It reacts readily with alcohols to form cinnamyl esters.[4] This reaction is a highly efficient method for synthesizing cinnamates.[6] For instance, the reaction with ethanol yields ethyl cinnamate.[7]

Reaction with Amines (Aminolysis): The reaction of **cinnamoyl chloride** with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing cinnamamides.[4] The reaction is typically vigorous and produces the corresponding amide and hydrogen chloride.[8]

Aza-Michael Addition

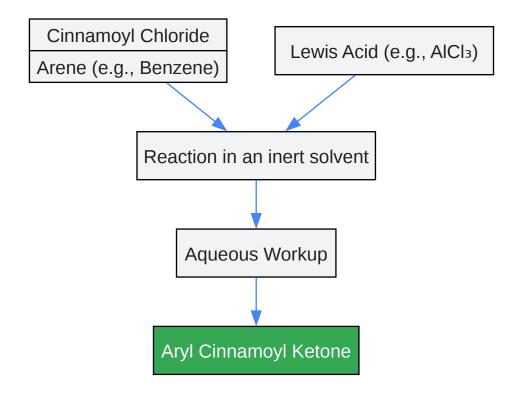
The α,β -unsaturated system of **cinnamoyl chloride** can undergo conjugate addition reactions. A key example is the aza-Michael addition, where an amine acts as a nucleophile, attacking the β -carbon of the unsaturated system.[4] In a process described as base-promoted aminoamidation, **cinnamoyl chloride**s react with aryl amines in the presence of triethylamine to generate β -amino amides through a tandem aza-Michael addition and nucleophilic acyl substitution.[4][9][10]

Friedel-Crafts Acylation

Cinnamoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the cinnamoyl group onto an aromatic ring.[11] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[12] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

A simplified workflow for the Friedel-Crafts acylation using **cinnamoyl chloride** is shown below.





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Caption: Simplified workflow for Friedel-Crafts acylation with cinnamoyl chloride.

Experimental Protocols

Detailed methodologies for key experiments involving **cinnamoyl chloride** are provided below.

Synthesis of Cinnamoyl Chloride from Cinnamic Acid

The most common method for preparing **cinnamoyl chloride** is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[4][13]

Materials:

- trans-Cinnamic acid
- Thionyl chloride (freshly distilled)
- Magnetic stir bar
- Three-neck round-bottom flask



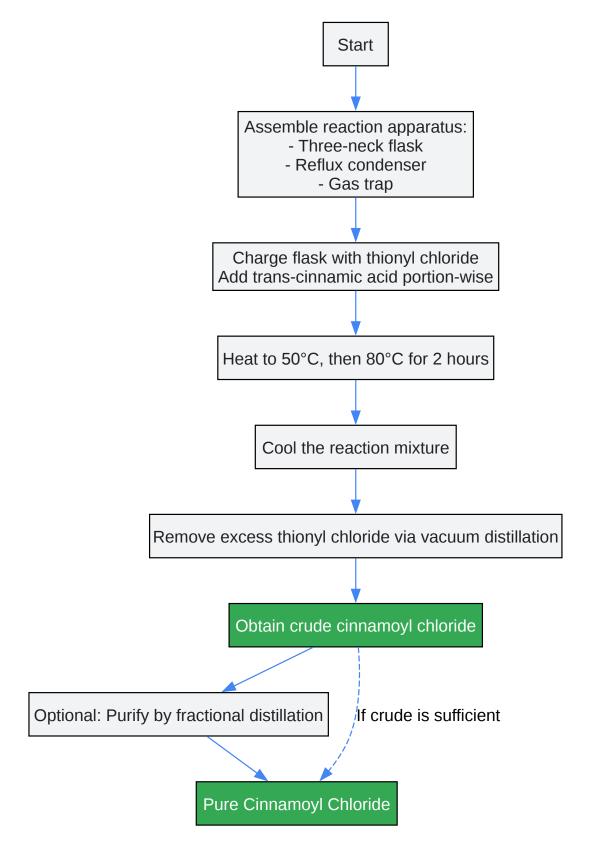
- · Reflux condenser
- Gas absorption trap (containing aqueous sodium hydroxide solution)
- · Heating mantle or oil bath
- Distillation apparatus

Procedure:[13]

- Set up the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a powder funnel. The reflux condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.
- Charge the flask with freshly distilled thionyl chloride (1.5 equivalents).
- While stirring, add trans-cinnamic acid (1 equivalent) in several portions through the powder funnel.
- Once the addition is complete, replace the powder funnel with a stopper.
- Slowly heat the reaction mixture to 50 °C. A strong evolution of gas will be observed.
- Continue stirring at 80 °C for an additional 2 hours.
- After cooling the reaction mixture, replace the reflux condenser with a distillation apparatus.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- The remaining crude **cinnamoyl chloride** is often pure enough for subsequent reactions. For further purification, it can be fractionally distilled under high vacuum.

A workflow diagram for the synthesis of **cinnamoyl chloride** is presented below.





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Caption: Experimental workflow for the synthesis of **cinnamoyl chloride**.



Synthesis of Cinnamic Acid Amides

Cinnamoyl chloride is a key intermediate for the synthesis of various cinnamic acid amides. [14]

Materials:

- · Cinnamoyl chloride
- · Primary or secondary amine
- Anhydrous solvent (e.g., toluene, ether)
- · Ice bath
- Standard laboratory glassware
- Magnetic stirrer

Procedure:[14][15]

- Dissolve the crude **cinnamoyl chloride** in an anhydrous solvent such as toluene.
- In a separate flask, dissolve the desired amine (1.1 equivalents) in an anhydrous solvent like ether.
- · Cool the amine solution in an ice bath.
- Slowly add the cinnamoyl chloride solution to the stirred amine solution over approximately 30 minutes.
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.
- Work up the reaction mixture by washing with a dilute acid (to remove excess amine),
 followed by a wash with aqueous sodium bicarbonate, and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cinnamic acid amide.



• The crude product can be purified by column chromatography or recrystallization.

Synthesis of Cinnamyl Esters (Esterification)

The reaction of **cinnamoyl chloride** with an alcohol provides a straightforward route to cinnamyl esters.[16][17]

Materials:

- Cinnamoyl chloride
- Alcohol (e.g., cinnamyl alcohol)
- Triethylamine (Et₃N)
- Anhydrous dichloromethane (DCM)
- · Ice bath
- Reflux apparatus
- Standard laboratory glassware

Procedure:[16]

- In a flask under a nitrogen atmosphere, mix the alcohol (1 equivalent) and triethylamine (1.36 equivalents) in anhydrous DCM and place it in an ice bath.
- In a separate flask, dissolve cinnamoyl chloride (1 equivalent) in anhydrous DCM.
- Slowly drip the **cinnamoyl chloride** solution into the alcohol/triethylamine mixture.
- Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
- After cooling, wash the reaction mixture successively with saturated sodium bicarbonate solution and cold distilled water.
- Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the crude ester.



• The crude product can be purified by silica gel column chromatography.

Conclusion

Cinnamoyl chloride is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual reactivity, arising from the acyl chloride functionality and the α,β -unsaturated system, allows for a wide range of chemical transformations, including nucleophilic acyl substitutions, conjugate additions, and Friedel-Crafts reactions. The experimental protocols provided herein offer practical guidance for the synthesis and utilization of this important compound. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists in the fields of drug discovery, materials science, and chemical biology.

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